molecular formula C6H6N4O B097255 7-Methyl-1H-purin-8(7H)-one CAS No. 15886-44-9

7-Methyl-1H-purin-8(7H)-one

Cat. No.: B097255
CAS No.: 15886-44-9
M. Wt: 150.14 g/mol
InChI Key: FNUYKMPOJSEMNW-UHFFFAOYSA-N
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Description

7-Methyl-1H-purin-8(7H)-one (CAS 30467-02-8), also known as 8-methylxanthine or 8-methyl-7H-purin-6-ol, is a methyl-substituted xanthine derivative. Its molecular formula is C₆H₆N₄O (molar mass: 150.14 g/mol) . Key properties include:

  • Melting point: 288–289°C (decomposition)
  • Predicted pKa: 8.91 ± 0.70
  • Solubility: Moderate in polar solvents (DMF, methanol)

The compound’s structure features a methyl group at the 7-position of the purine ring, which significantly influences its electronic and steric properties compared to unmodified xanthine derivatives.

Properties

CAS No.

15886-44-9

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-methyl-9H-purin-8-one

InChI

InChI=1S/C6H6N4O/c1-10-4-2-7-3-8-5(4)9-6(10)11/h2-3H,1H3,(H,7,8,9,11)

InChI Key

FNUYKMPOJSEMNW-UHFFFAOYSA-N

SMILES

CN1C2=CN=CN=C2NC1=O

Canonical SMILES

CN1C2=CN=CN=C2NC1=O

Synonyms

8H-Purin-8-one, 7,9-dihydro-7-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 7-methyl-1H-purin-8(7H)-one and related purine derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) pKa (Predicted) Key References
This compound 30467-02-8 C₆H₆N₄O 150.14 7-methyl 288–289 (dec.) 8.91
6-Chloro-7-methyl-7H-purin-8(9H)-one 1226804-17-6 C₆H₅ClN₄O 184.58 6-chloro, 7-methyl N/A N/A
6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one 88420-71-7 C₈H₁₁N₅O 193.21 6-amino, 7-methyl, 9-ethyl N/A 3.99
2-Amino-7-methyl-1H-purin-6(7H)-one 578-76-7 C₆H₇N₅O 165.15 2-amino, 7-methyl N/A 9.50*

*Derived from similar purine analogs.

Key Observations:
  • Substituent Effects: Chlorine substitution (6-chloro derivative) increases molecular weight by ~34 g/mol and introduces electronegativity, enhancing reactivity in nucleophilic substitution reactions . Amino groups (e.g., 6-amino or 2-amino derivatives) lower pKa due to increased basicity, altering solubility and receptor-binding affinity .
  • Thermal Stability: The methyl group at the 7-position in this compound stabilizes the purine ring, as evidenced by its high decomposition temperature (288°C) compared to non-methylated analogs .
Crystallographic Data
  • This compound: Crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 7.7330 Å, b = 6.2446 Å, c = 17.7345 Å, β = 96.842° .
  • 6-Chloro derivative : Forms hydrogen-bonded dimers in the solid state due to Cl···H-N interactions, stabilizing its crystal lattice .

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